molecular formula C6H14N2O2 B14490747 Butylamine, N-methoxymethyl-N-nitroso- CAS No. 64005-61-4

Butylamine, N-methoxymethyl-N-nitroso-

Cat. No.: B14490747
CAS No.: 64005-61-4
M. Wt: 146.19 g/mol
InChI Key: DENOWCNHRBCXDW-UHFFFAOYSA-N
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Description

Butylamine, N-methoxymethyl-N-nitroso- is an organic compound belonging to the class of nitrosamines. Nitrosamines are known for their potential mutagenic and carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylamine, N-methoxymethyl-N-nitroso- typically involves the nitrosation of butylamine derivatives. One common method is the reaction of butylamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:

CH3(CH2)3NH2+HNO2CH3(CH2)3N(NO)CH2OCH3+H2O\text{CH}_3(\text{CH}_2)_3\text{NH}_2 + \text{HNO}_2 \rightarrow \text{CH}_3(\text{CH}_2)_3\text{N(NO)}\text{CH}_2\text{OCH}_3 + \text{H}_2\text{O} CH3​(CH2​)3​NH2​+HNO2​→CH3​(CH2​)3​N(NO)CH2​OCH3​+H2​O

Industrial Production Methods

Industrial production of Butylamine, N-methoxymethyl-N-nitroso- may involve continuous flow reactors where butylamine and nitrous acid are mixed under controlled temperature and pressure conditions to optimize yield and purity. The reaction is typically carried out in the presence of a solvent such as methanol to facilitate the reaction and product isolation.

Chemical Reactions Analysis

Types of Reactions

Butylamine, N-methoxymethyl-N-nitroso- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Butylamine, N-methoxymethyl-N-nitroso- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.

    Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of nitrosamine-induced DNA damage.

    Medicine: Research on this compound contributes to understanding the health risks associated with nitrosamine exposure and developing strategies for risk mitigation.

    Industry: It is used in the development of analytical methods for detecting nitrosamines in various products, including pharmaceuticals and food.

Mechanism of Action

The mechanism of action of Butylamine, N-methoxymethyl-N-nitroso- involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form diazonium ions, which are highly reactive and can alkylate DNA, leading to mutations and potentially carcinogenesis. The molecular targets include nucleophilic sites in DNA, proteins, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

Uniqueness

Butylamine, N-methoxymethyl-N-nitroso- is unique due to its specific structure, which includes a methoxymethyl group. This structural feature influences its reactivity and the types of reactions it undergoes compared to other nitrosamines. Its distinct properties make it a valuable compound for studying the effects of nitrosamines with different alkyl groups.

Properties

CAS No.

64005-61-4

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N-butyl-N-(methoxymethyl)nitrous amide

InChI

InChI=1S/C6H14N2O2/c1-3-4-5-8(7-9)6-10-2/h3-6H2,1-2H3

InChI Key

DENOWCNHRBCXDW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(COC)N=O

Origin of Product

United States

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